molecular formula C15H13N5O3S2 B2878322 1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide CAS No. 1173563-58-0

1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide

Cat. No.: B2878322
CAS No.: 1173563-58-0
M. Wt: 375.42
InChI Key: XHAWCFMMHZENIW-ICFOKQHNSA-N
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Description

1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This specific compound features a unique structure that includes a pyrazole ring, a benzo[d]thiazole moiety, and a sulfamoyl group, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzo[d]thiazole ring.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzo[d]thiazole derivative with sulfamoyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Coupling Reactions: The final step involves coupling the pyrazole derivative with the benzo[d]thiazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the pyrazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. For example, the sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The pyrazole and benzo[d]thiazole moieties can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide: Unique due to its specific combination of functional groups.

    1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    1-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-sulfonamide: Contains a sulfonamide group, which may alter its biological activity.

Uniqueness

The unique combination of a pyrazole ring, a benzo[d]thiazole moiety, and a sulfamoyl group in this compound provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-methyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3S2/c1-3-7-20-12-5-4-10(25(16,22)23)9-13(12)24-15(20)17-14(21)11-6-8-19(2)18-11/h1,4-6,8-9H,7H2,2H3,(H2,16,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAWCFMMHZENIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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